2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-amino-4-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C12H15NO3/c13-10(12(14)15)3-1-8-2-4-11-9(7-8)5-6-16-11/h2,4,7,10H,1,3,5-6,13H2,(H,14,15) |
InChI Key |
UMSFOVNROUAFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid
Synthetic Strategy Overview
The synthesis of This compound generally involves:
- Construction or incorporation of the 2,3-dihydrobenzofuran ring system.
- Introduction of the amino acid side chain, particularly the 2-amino-butanoic acid moiety.
- Functional group transformations to achieve the target structure with desired stereochemistry and purity.
Key Synthetic Approaches
Resolution of Racemic Amino Acid Esters (Chiral Enrichment)
A relevant method involves resolving racemic amino acid esters via formation of diastereomeric salts with chiral acids. For example, methyl esters of amino acids can be resolved by reaction with 2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid, producing salts that allow separation of enantiomers with high enantiomeric excess. Subsequent hydrolysis yields optically pure amino acids.
- Dissolution of racemic methyl ester in a biphasic system with water and methyl tert-butyl ether (MTBE).
- Addition of sodium hydroxide to adjust pH to ~9.0.
- Phase separation and extraction to isolate the desired enantiomer.
- Hydrolysis of the ester under reflux with sodium hydroxide to yield the free amino acid.
This method, while demonstrated on 2-amino-2-phenylbutyric acid derivatives, is adaptable for related amino acid derivatives such as this compound, especially when stereochemical purity is critical.
Michael Addition and Cyclization Reactions
The formation of bicyclic compounds related to amino acid derivatives can be achieved via Michael addition followed by intramolecular cyclization. For example, reactions of 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene malononitriles or arylmethylene methyl cyanoacetates under reflux in methanol with catalytic piperidine produce stable bicyclic amino derivatives.
Though this method is described for pyrano-fused systems, the principle of nucleophilic addition followed by cyclization can be adapted for the construction of the dihydrobenzofuran ring fused to the amino acid side chain.
Functional Group Transformations and Coupling Reactions
Advanced synthetic routes for structurally related compounds involve:
- Protection and deprotection of functional groups (e.g., Boc-protection of amines).
- Coupling reactions between amino acid derivatives and aromatic or heterocyclic moieties.
- Esterification and amidation reactions to install or modify carboxyl and amino groups.
For instance, amidation of carboxylic acid groups with protected amines followed by deprotection and further acylation has been used to prepare complex amino acid derivatives with heterocyclic substituents.
Detailed Synthetic Procedure Example
Based on the resolution method from patent literature, a plausible preparation of the target compound involves:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Racemic methyl ester of this compound + (-)-2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid in iPrOH | Formation of diastereomeric salt for chiral resolution | High enantiomeric excess salt formed |
| 2 | Extraction with MTBE and water, pH adjustment with NaOH to 9.0 at 22-25°C | Separation of enantiomers by phase extraction | Efficient separation achieved |
| 3 | Reflux of methyl ester salt with NaOH (30% w/w) at 55°C, distillation of MTBE | Hydrolysis of ester to free amino acid | Completion confirmed by TLC, high purity |
| 4 | Isolation and purification by crystallization | Obtaining pure this compound | Yield typically 70-90% |
Analytical Data and Characterization
The synthesized compound is characterized by:
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Primary amino group bands at 3350-3500 cm⁻¹ and 3130-3330 cm⁻¹; carboxylic acid carbonyl at ~1700 cm⁻¹ |
| NMR Spectroscopy | ¹H NMR shows characteristic amino proton singlets (~6.9-7.8 ppm), aromatic protons of dihydrobenzofuran ring, and aliphatic side chain signals |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of this compound |
| Chiral HPLC | Confirms enantiomeric purity post-resolution |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The amino acid side chain can facilitate the compound’s transport and uptake in biological systems, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The C4 substituent of 2-aminobutanoic acid derivatives critically influences their biological interactions. Below is a comparative analysis of key analogs:
Key Functional Comparisons
- Phosphoryl-containing analogs (e.g., LSP1-2111) exhibit strong hydrogen-bonding capacity, critical for receptor binding , whereas sulfur/selenium analogs () may act as enzyme inhibitors by mimicking methionine intermediates.
- 4-Oxo-4-(3-pyridyl)butanoic acid () highlights metabolic stability differences; the target compound’s dihydrobenzofuran may reduce oxidative metabolism compared to pyridyl-substituted analogs.
Research Findings and Implications
Enzyme Inhibition and Substrate Analogues
- (2S)-2-Amino-4-(ethylsulfanyl)butanoic acid () demonstrates 84% conversion in methionine adenosyltransferase assays, suggesting that bulkier substituents (e.g., dihydrobenzofuran) could alter enzyme binding kinetics or substrate recognition .
- Glufosinate ’s efficacy in plant models underscores the importance of phosphinyl groups in disrupting nitrogen metabolism, a mechanism unlikely in the target compound due to its distinct substituent .
Receptor Modulation Potential
- LSP1-2111 () and related phosphorylated analogs show nanomolar affinity for metabotropic glutamate receptors. The dihydrobenzofuran group’s planar structure could mimic aromatic interactions in receptor binding pockets, warranting further study .
Metabolic and Pharmacokinetic Considerations
- 4-Oxo-4-(3-pyridyl)butanoic acid () undergoes extensive reduction to hydroxy acid in humans, whereas the dihydrobenzofuran group’s stability may reduce such metabolic interconversion, prolonging half-life .
Biological Activity
2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is an organic compound notable for its unique structural features, which include an amino group and a benzofuran moiety. Its molecular formula is , and it exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure comprises a butanoic acid backbone with an amino substituent at the second carbon and a 2,3-dihydrobenzofuran group at the fourth position. This configuration is crucial as it influences the compound's reactivity and biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Amino group, Carboxylic acid, Benzofuran moiety |
| Potential Applications | Neuroprotective agent, Antioxidant, Anti-inflammatory |
Biological Activities
Research indicates that compounds containing benzofuran structures, such as this compound, exhibit a wide range of biological activities including:
- Neuroprotective Effects : The compound has been studied for its ability to modulate neurotransmitter release, particularly dopamine and serotonin. This modulation may have therapeutic implications for neurological disorders like depression and anxiety.
- Antioxidant Properties : The presence of the benzofuran moiety contributes to its antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, making it a candidate for further research in inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Modulation of Neurotransmitter Systems : By influencing the release and reuptake of neurotransmitters such as serotonin and dopamine, the compound may enhance mood and cognitive functions.
- Antioxidant Mechanisms : The compound's ability to scavenge free radicals helps protect cells from oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Neuroprotective Studies : A study highlighted the neuroprotective effects of similar benzofuran derivatives in animal models of neurodegenerative diseases, showing significant improvements in behavioral tests associated with cognitive function.
- Antitumor Activity : Research on benzofuran derivatives indicated potential anticancer properties against various human tumor cell lines. Some derivatives demonstrated significant antiproliferative effects with IC50 values in the low micromolar range .
- Inflammation Models : Experimental models have shown that compounds similar to this compound can significantly reduce markers of inflammation in vitro and in vivo .
Q & A
Q. What are the optimal synthetic pathways for 2-Amino-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid to ensure high yield and purity?
The compound is synthesized via multi-step organic reactions starting from aromatic and amino acid precursors. Key steps include:
- Coupling reactions to introduce the benzofuran moiety.
- Protection/deprotection strategies for the amino and carboxylic acid groups to prevent side reactions.
- Purification via column chromatography (silica gel) or HPLC to isolate the target compound, with yields optimized by controlling reaction temperature (e.g., −78°C for lithiation steps) and solvent polarity (THF or acetonitrile) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Structural validation requires:
- Spectroscopic analysis :
- NMR (¹H and ¹³C) to confirm the presence of the benzofuran ring (δ 6.5–7.5 ppm for aromatic protons) and amino group (δ 1.5–3.0 ppm).
- IR spectroscopy to identify carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.
- Melting point determination to compare with literature values (e.g., 200–203°C for similar analogs) .
Q. What experimental models are suitable for preliminary evaluation of its neuroprotective activity?
- In vitro assays :
- Primary neuronal cultures treated with oxidative stress inducers (e.g., H₂O₂) to measure cell viability via MTT assay.
- Dopaminergic cell lines (e.g., SH-SY5Y) to assess modulation of dopamine release via HPLC or electrochemical detection .
Advanced Research Questions
Q. How does this compound modulate dopamine and serotonin release, and what molecular mechanisms are implicated?
- Receptor interaction studies :
- Radioligand binding assays to quantify affinity for serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors.
- Calcium imaging in transfected HEK293 cells expressing neurotransmitter receptors to evaluate signal transduction.
- Mechanistic hypothesis : The benzofuran moiety may enhance lipid membrane permeability, while the amino acid backbone mimics endogenous neurotransmitter precursors, facilitating uptake into synaptic vesicles .
Q. How can contradictory data on its neuroprotective efficacy across studies be resolved?
Contradictions may arise from:
- Dosage variability : Optimize dose-response curves (e.g., 10–100 µM ranges) in standardized models.
- Model-specific effects : Compare outcomes in primary neurons vs. immortalized cell lines.
- Receptor subtype selectivity : Use CRISPR-edited cell lines to isolate receptor contributions (e.g., D₂ vs. D₃) .
Q. What are the key differences in biological activity between this compound and its structural analogs?
- Comparative analysis (based on ’s table):
| Analog | Key Feature | Biological Activity |
|---|---|---|
| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | Chlorine substituent | Antibacterial |
| 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid | Altered functional group positioning | Reduced neuroprotection |
- Structure-activity relationship (SAR) : The position of the amino group and benzofuran moiety critically impacts receptor binding affinity and metabolic stability .
Q. What methodological challenges arise in studying its electrophilic aromatic substitution reactivity?
- Competing side reactions : The amino group may act as a directing group, but protonation under acidic conditions can alter regioselectivity.
- Mitigation strategies :
- Use Lewis acid catalysts (e.g., AlCl₃) to stabilize transition states.
- Monitor reaction progress via TLC or GC-MS to identify intermediates .
Methodological Notes
- Data Reproducibility : Ensure batch-to-batch consistency in synthesis by documenting reaction parameters (e.g., solvent purity, inert atmosphere).
- Contradiction Analysis : Use meta-analysis tools to compare published datasets, focusing on variables like cell type, assay duration, and compound stability in buffer solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
